1-(3-Bromopropoxy)-2,4-difluorobenzene
Description
1-(3-Bromopropoxy)-2,4-difluorobenzene (molecular formula: C₉H₈BrF₂O) is a halogenated aromatic compound featuring a benzene ring substituted with two fluorine atoms at the 2- and 4-positions and a 3-bromopropoxy group at the 1-position. The bromopropoxy chain introduces reactivity for further functionalization, while the fluorine substituents modulate electronic properties, enhancing stability and influencing regioselectivity in reactions.
Properties
IUPAC Name |
1-(3-bromopropoxy)-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c10-4-1-5-13-9-3-2-7(11)6-8(9)12/h2-3,6H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNKHQCSQOOERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropoxy)-2,4-difluorobenzene typically involves the reaction of 2,4-difluorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
2,4-Difluorophenol+1,3-DibromopropaneK2CO3,DMF1-(3-Bromopropoxy)-2,4-difluorobenzene
Industrial Production Methods
Industrial production methods for 1-(3-Bromopropoxy)-2,4-difluorobenzene are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropoxy)-2,4-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1-(3-Propoxy)-2,4-difluorobenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is 1-(3-Propoxy)-2,4-difluorobenzene.
Scientific Research Applications
1-(3-Bromopropoxy)-2,4-difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropoxy)-2,4-difluorobenzene depends on its chemical reactivity and the nature of its interactions with biological targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring. The molecular targets and pathways involved in its biological activities are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogen and Alkoxy Chain Differences
1-(3-Bromopropoxy)-2,4-Dichlorobenzene (CAS 6954-78-5)
- Molecular Formula : C₉H₉BrCl₂O
- Key Differences : Replaces fluorine atoms with chlorine at the 2- and 4-positions.
- Impact: Electron Withdrawal: Chlorine is less electronegative than fluorine but has a larger atomic radius, leading to weaker inductive electron withdrawal but stronger resonance effects. Boiling Point: 170–174°C at 12 mmHg (dichloro derivative) vs. unlisted for the difluoro analog. Reactivity: Chlorine’s lower electronegativity may make the dichloro derivative more reactive in nucleophilic aromatic substitution compared to the difluoro compound .
1-[(2-Bromoethyl)sulfanyl]-2,4-Difluorobenzene (CAS 1097824-30-0)
- Molecular Formula : C₈H₇BrF₂S
- Key Differences : Replaces the oxygen atom in the alkoxy chain with sulfur and shortens the chain to two carbons.
- Stability: Sulfur’s larger size and lower electronegativity may increase susceptibility to oxidation compared to the ether analog .
Functional Group Variations
1-(2-Aminopropoxy)-2,4-Difluorobenzene (CAS 953751-83-2)
- Key Differences : Replaces the bromine atom in the propoxy chain with an amine group (–NH₂).
- Impact :
1-(1-Chloromethylvinyl)-2,4-Difluorobenzene
- Key Differences : Replaces the bromopropoxy group with a chloromethylvinyl moiety.
- Impact :
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Halogen Substituents | Key Functional Group | Boiling Point (°C) |
|---|---|---|---|---|---|
| 1-(3-Bromopropoxy)-2,4-difluorobenzene | C₉H₈BrF₂O | 267.06 | 2 F, 1 Br | Bromopropoxy | Not reported |
| 1-(3-Bromopropoxy)-2,4-dichlorobenzene | C₉H₉BrCl₂O | 292.98 | 2 Cl, 1 Br | Bromopropoxy | 170–174 (12 mmHg) |
| 1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene | C₈H₇BrF₂S | 253.11 | 2 F, 1 Br | Bromoethylthio | Not reported |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
